

Prostratin root transcriptome analysis

Euphorbia fischeriana

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Prostratin

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Core Transcriptome Analysis and Candidate Genes

The following table summarizes the key quantitative data and candidate genes identified from the de novo root transcriptome assembly of *Euphorbia fischeriana* [1] [2].

Category	Details and Candidate Genes
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| **Assembly Statistics** | Total transcripts (post-filtering): 18,180 Average transcript length: 1,122 bp Annotated transcripts (BLASTx vs. nr DB): 15,191 (83.6%) [1] [2] | | **Key Pathways & Candidate Genes** | **Terpenoid Backbone Biosynthesis (TBB):** 24 candidate transcripts [1] [2] **Diterpenoid Biosynthesis (DB):** 9 candidate transcripts [1] [2] **Notable Enzymes:** 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase (HDS), isopentenyl diphosphate/dimethylallyl diphosphate synthase (IDS) [1] [2] | | **Proposed Precursor** | Casbene (a diterpenoid with structural similarity to **prostratin**) [1] [2] |

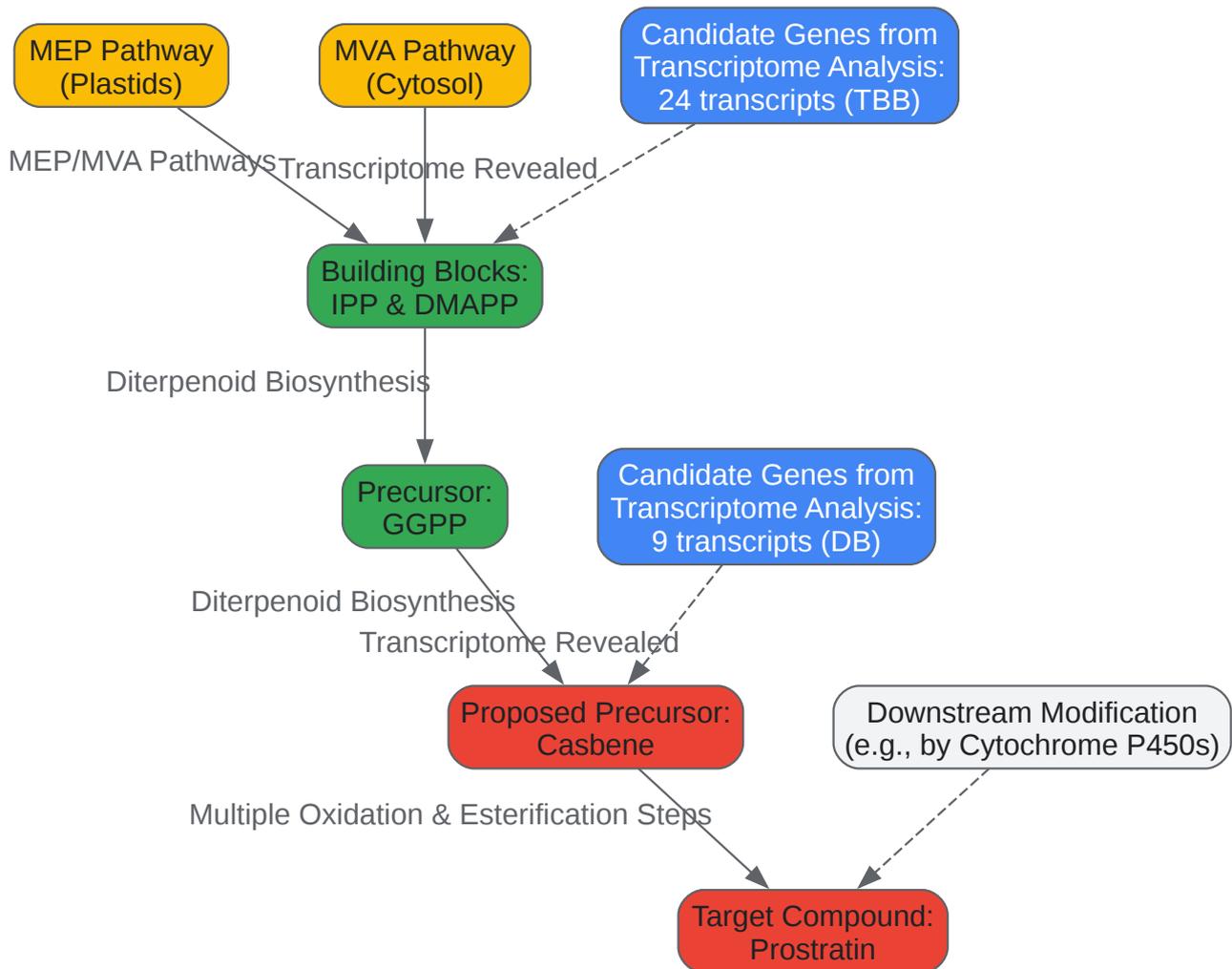
Detailed Experimental Protocol

Here is a detailed breakdown of the key experimental and bioinformatic methodologies used in the root transcriptome analysis.

Protocol Step	Specific Details & Parameters
1. Plant Material & RNA Extraction Tissue Source: Roots of <i>Euphorbia fischeriana</i> [1] [2]. RNA Isolation: Use of Plant RNA Purification Reagent, followed by DNase I treatment to eliminate genomic DNA contamination [3]. Quality checked via agarose gel electrophoresis, Nanodrop spectrophotometry, and Agilent 2100 Bioanalyzer [3]. 2. Library Prep & Sequencing Technology: Illumina HiSeq 2000 platform for high-throughput RNA-seq [1] [3]. Library Construction: Use of a NEXTflex Rapid Directional RNA-Seq Kit. Poly(A) mRNA was enriched and fragmented. First and second-strand cDNA were synthesized with dUTP for strand specificity [3]. 3. Data Processing & Assembly Read Processing: Removal of adapter sequences, empty reads, and low-quality reads (Q-score threshold used) [1] [3]. De Novo Assembly: Use of the Oases assembler with a k-mer length of 25 and a minimum k-mer coverage cut-off of 2. A hybrid approach incorporating both Illumina short reads and Sanger-derived ESTs was employed [1] [2]. 4. Transcript Annotation Databases: BLASTx against NCBI non-redundant (nr), Swiss-Prot, KEGG, and COG databases (E-value cutoff of 1e-5) [1] [3]. Functional Classification: Use of BLAST2GO for Gene Ontology (GO) annotation and WEGO software for functional classification [3]. 5. Candidate Gene Identification Pathway Screening: Transcripts were screened against an in-house reference database of genes involved in terpenoid and diterpenoid biosynthesis [1] [2]. Expression Level Estimation: Relative expression levels of candidate genes were estimated based on sequence coverage [1].	

Prostratin Precursor Biosynthesis Pathway

The diagram below illustrates the proposed upstream biosynthetic pathway of **prostratin** in *Euphorbia fischeriana*, highlighting the key pathways and candidate genes identified through transcriptome analysis.



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Upstream biosynthetic pathway of **prostratin** and related transcriptome findings.

Research Implications and Future Directions

The transcriptome resources provide a foundation for further research. Here are the key implications and potential next steps:

- **Functional Validation:** The candidate genes, especially those encoding **casbene synthases** and **cytochrome P450s** (CYP450s), require functional characterization in heterologous systems to confirm their enzymatic activity [1] [4].
- **Bioproduction:** Understanding this pathway is a critical step towards the **synthetic biological production** of **prostratin**, which could provide a sustainable and scalable supply for HIV research and therapy [1] [2].
- **Cross-Species Insights:** A comparative transcriptomic study with *Euphorbia ebracteolata* (another source of "Langdu") suggests that **jolkinolide B** is a characteristic diterpenoid in *E. fischeriana*, indicating potential divergence in diterpenoid pathways within the genus [5].

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